2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Overview
Description
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is an organoboron compound that features a quinoline ring substituted with a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline ring’s ability to emit light upon excitation.
Medicine: Explored for its potential in drug discovery, particularly in the development of boron-containing pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline exerts its effects is primarily through its ability to participate in various chemical reactions. The boronate ester group acts as a versatile functional group that can undergo oxidation, reduction, and substitution reactions. The quinoline ring can interact with various molecular targets, including enzymes and receptors, making it a valuable scaffold in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar cross-coupling reactions.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Another boronate ester with a pyrazole ring, used in organic synthesis.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A boronate ester with a benzoate group, used in the synthesis of biaryl compounds .
Uniqueness
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to the presence of both a quinoline ring and a boronate ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2/c1-11-9-10-12-13(7-6-8-14(12)18-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJMNRHPDWSKAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=NC3=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.